molecular formula C12H11BrN2 B1424088 N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine CAS No. 1220030-67-0

N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine

Cat. No. B1424088
M. Wt: 263.13 g/mol
InChI Key: ISYHMLSUWVEHTF-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine, often referred to as 5-Bromo-2-pyridinyl-4-methylphenylamine (5-Br-2-PMA), is an amine compound that has been studied for its potential applications in various scientific fields. This compound has been found to have a wide range of properties, including being a potential drug candidate, an enzyme inhibitor, and a potential biomarker.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis of Novel Derivatives : A study by Ahmad et al. (2017) demonstrated the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, including variants related to N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine. These compounds showed potential as chiral dopants for liquid crystals and exhibited various biological activities, including anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).

Biological Activities

  • Antimicrobial Properties : Ranganatha et al. (2018) synthesized novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives and evaluated their antibacterial and antifungal activities. One of the compounds demonstrated significant antimicrobial activity against various pathogenic strains (Ranganatha et al., 2018).
  • Inhibitory Study of Schiff Bases : Dueke-Eze et al. (2011) reported on Schiff bases derived from 2-aminopyridine and their in vitro screening against several bacterial strains. The compounds showed varying capacities to inhibit bacterial growth, with the inhibitory ability influenced by solvent and substituent groups (Dueke-Eze et al., 2011).

Chemical Reactions and Mechanisms

  • Selective Amination Catalyzed by Palladium : A study by Ji et al. (2003) explored the amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, resulting in high yields and excellent chemoselectivity (Ji et al., 2003).
  • Kinetics and Mechanism of Pyridinolysis : Castro et al. (1997) conducted a kinetic investigation of alkyl aryl thionocarbonates with substituted pyridines, providing insights into the reaction mechanism and the influence of the electrophilic center of the substrate (Castro et al., 1997).

Applications in Materials Science

  • Potential Ligands for Metal Complex Wires : Hadda et al. (2007) synthesized polydentate ligands related to N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine. These ligands could have applications in creating metal complex wires, demonstrating the compound's potential in materials science (Hadda et al., 2007).

Crystallography and Structural Analysis

  • X-Ray Crystallography Analysis : Doulah et al. (2014) performed an X-ray crystallography analysis to study the regioselective displacement reaction of ammonia with bromo-dichloropyrimidines, providing detailed structural information (Doulah et al., 2014).

properties

IUPAC Name

5-bromo-N-(4-methylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c1-9-2-5-11(6-3-9)15-12-7-4-10(13)8-14-12/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYHMLSUWVEHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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